Methyl 2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Overview
Description
Methyl 2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is an organic compound that belongs to the class of boronic esters. This compound is notable for its use in various chemical reactions, particularly in organic synthesis and medicinal chemistry. Its structure features a benzoate ester linked to a boronic ester, which imparts unique reactivity and stability.
Mechanism of Action
Target of Action
Boronic acids and their derivatives, such as this compound, are often used in the synthesis of pharmaceuticals and fine chemicals .
Mode of Action
Boronic acids and their derivatives are known to interact with various biological targets through covalent bonding . They can form reversible covalent complexes with proteins, enzymes, and other biological macromolecules, which can lead to changes in their function .
Biochemical Pathways
Boronic acids and their derivatives are often used in the synthesis of novel copolymers on the basis of benzothiadiazole and electron-rich arene units . These copolymers can have various applications in optical and electrochemical devices .
Pharmacokinetics
It’s known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and efficacy .
Result of Action
The use of boronic acids and their derivatives in the synthesis of pharmaceuticals and fine chemicals suggests that they can have a wide range of effects depending on the specific context of their use .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect the reactivity and stability of boronic acids and their derivatives . .
Biochemical Analysis
Biochemical Properties
Methyl 2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition and molecular recognition. The boronic ester group in this compound can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the study of enzyme mechanisms and inhibition. It interacts with enzymes such as proteases and kinases, where it can act as an inhibitor by binding to the active site and preventing substrate access . Additionally, it can interact with proteins and other biomolecules through hydrogen bonding and van der Waals forces, influencing their structure and function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can modulate cell signaling pathways by inhibiting key enzymes involved in signal transduction. For instance, it can inhibit kinases, leading to altered phosphorylation states of proteins and subsequent changes in gene expression . Furthermore, it can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the flux of metabolites through various pathways. These interactions can result in changes in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The boronic ester group can form covalent bonds with the active sites of enzymes, leading to enzyme inhibition. This interaction is often reversible, allowing for the study of transient enzyme states . Additionally, the compound can bind to DNA and RNA, affecting gene expression by altering transcription and translation processes. The molecular interactions of this compound are mediated by hydrogen bonds, hydrophobic interactions, and van der Waals forces, which collectively contribute to its biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in aqueous environments, leading to the formation of its corresponding boronic acid . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro studies where it can continuously inhibit enzyme activity over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, it can exhibit toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where a certain concentration of the compound is required to achieve a measurable biochemical effect. These studies are crucial for determining the therapeutic window and potential side effects of the compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes. The compound can be metabolized by enzymes such as esterases and oxidases, leading to the formation of various metabolites . These metabolic transformations can affect the compound’s activity and stability, influencing its overall biochemical effects. Additionally, the compound can modulate metabolic flux by inhibiting key enzymes in metabolic pathways, thereby altering the levels of metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, it can bind to intracellular proteins and be distributed to different cellular compartments. The localization and accumulation of the compound can influence its biochemical activity and effectiveness.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it can localize to the nucleus, where it can interact with DNA and RNA, or to the mitochondria, where it can affect metabolic processes. The precise localization of the compound can determine its specific biochemical effects and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxybenzoic acid and pinacolborane.
Esterification: The 2-methoxybenzoic acid is first esterified with methanol in the presence of a strong acid catalyst like sulfuric acid to form methyl 2-methoxybenzoate.
Borylation: The methyl 2-methoxybenzoate is then subjected to a borylation reaction with pinacolborane in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction typically occurs under an inert atmosphere (e.g., nitrogen) and at elevated temperatures (around 80-100°C).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes several types of chemical reactions:
Suzuki Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl compounds.
Oxidation: The boronic ester group can be oxidized to form the corresponding phenol using oxidizing agents like hydrogen peroxide or sodium perborate.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki coupling reactions.
Bases: Potassium carbonate, sodium hydroxide.
Oxidizing Agents: Hydrogen peroxide, sodium perborate.
Nucleophiles: Amines, thiols.
Major Products
Biaryl Compounds: From Suzuki coupling.
Phenols: From oxidation.
Substituted Benzoates: From nucleophilic substitution.
Scientific Research Applications
Chemistry
In organic synthesis, Methyl 2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is used as a building block for the construction of complex molecules. Its boronic ester group is particularly valuable in cross-coupling reactions, which are essential for forming carbon-carbon bonds.
Biology and Medicine
This compound is used in the synthesis of pharmaceuticals and biologically active molecules. Its ability to form stable yet reactive intermediates makes it useful in the development of drugs and diagnostic agents.
Industry
In the industrial sector, this compound is employed in the manufacture of polymers, agrochemicals, and electronic materials. Its stability and reactivity make it suitable for various applications, including the production of advanced materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another boronic acid derivative used in similar applications.
Pinacolborane: A precursor in the synthesis of boronic esters.
4-Methoxyphenylboronic Acid: Similar structure but with a different substituent on the aromatic ring.
Uniqueness
Methyl 2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is unique due to its combination of a methoxy group and a boronic ester on the same aromatic ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to simpler boronic acids or esters.
Properties
IUPAC Name |
methyl 2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO5/c1-14(2)15(3,4)21-16(20-14)10-7-8-12(18-5)11(9-10)13(17)19-6/h7-9H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDOAPDUENFGHMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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